molecular formula C11H16O4S B3319550 (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate CAS No. 114114-88-4

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate

Cat. No.: B3319550
CAS No.: 114114-88-4
M. Wt: 244.31 g/mol
InChI Key: QPPFIRCWDRIUEZ-JTQLQIEISA-N
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Description

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further linked to a 4-methylbenzenesulfonate group

Scientific Research Applications

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Employed in studies involving enzyme inhibition and protein modification.

    Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-1-methoxypropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(S)-1-methoxypropan-2-ol+4-methylbenzenesulfonyl chloride(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate+HCl\text{(S)-1-methoxypropan-2-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (S)-1-methoxypropan-2-ol+4-methylbenzenesulfonyl chloride→(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form (S)-1-methoxypropan-2-ol and 4-methylbenzenesulfonic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Hydrolysis: Typically carried out in aqueous basic conditions using sodium hydroxide or potassium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethers, thioethers, and amines.

    Hydrolysis: The major products are (S)-1-methoxypropan-2-ol and 4-methylbenzenesulfonic acid.

    Reduction: The primary product is the corresponding alcohol.

Mechanism of Action

The mechanism of action of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the displacement by nucleophiles. This property is exploited in various synthetic transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl p-toluenesulfonate
  • p-Toluenesulfonic acid monohydrate
  • Benzenesulfonic acid
  • p-Toluenesulfonamide
  • p-Toluenesulfonyl chloride

Uniqueness

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its methoxy group provides distinct reactivity compared to other sulfonates, allowing for selective transformations in organic synthesis.

Properties

IUPAC Name

[(2S)-1-methoxypropan-2-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPFIRCWDRIUEZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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